6-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid
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Overview
Description
6-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Naphthalene Moiety: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Hexanoic Acid: The final step involves coupling the naphthalene-pyridazine intermediate with hexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups like halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester: A related compound with a similar naphthalene moiety but different functional groups.
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Another compound with a pyridazine ring and naphthalene moiety, but with an acetamide group instead of hexanoic acid.
Uniqueness
6-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C22H23N3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H23N3O4/c26-20(23-13-5-1-2-8-22(28)29)15-25-21(27)12-11-19(24-25)18-10-9-16-6-3-4-7-17(16)14-18/h3-4,6-7,9-12,14H,1-2,5,8,13,15H2,(H,23,26)(H,28,29) |
InChI Key |
BAVKLPQOEVLGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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